REACTION_SMILES
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[Br:13][N:14]1[C:15](=[O:16])[CH2:17][CH2:18][C:19]1=[O:20].[CH3:1][c:2]1[c:3]([N+:10](=[O:11])[O-:12])[cH:4][c:5]([O:8][CH3:9])[cH:6][cH:7]1.[CH3:26][CH2:27][O:28][C:29]([CH3:30])=[O:31].[Cl:21][C:22]([Cl:23])([Cl:24])[Cl:25]>>[CH2:1]([c:2]1[c:3]([N+:10](=[O:11])[O-:12])[cH:4][c:5]([O:8][CH3:9])[cH:6][cH:7]1)[Br:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1ccc(CBr)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |